Cas no 2098057-72-6 (Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate)

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate is a pyridazine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a piperidine-substituted pyridazine core, which may contribute to its bioactivity, particularly in modulating central nervous system (CNS) targets or enzyme inhibition. Its ester functionality enhances solubility and offers versatility for further synthetic modifications. The 2-ethylpiperidine moiety may influence lipophilicity and binding affinity, making it a valuable intermediate in drug discovery. This compound is suited for exploratory studies in medicinal chemistry, where structural optimization is required. Proper handling and storage under inert conditions are recommended to ensure stability.
Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate structure
2098057-72-6 structure
Product Name:Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate
CAS No:2098057-72-6
MF:C14H21N3O2
MW:263.335443258286
CID:5724531
PubChem ID:121206169
Update Time:2025-05-20

Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • F1967-5330
    • 2098057-72-6
    • AKOS026715332
    • ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate
    • 3-Pyridazinecarboxylic acid, 6-(2-ethyl-1-piperidinyl)-, ethyl ester
    • Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate
    • Inchi: 1S/C14H21N3O2/c1-3-11-7-5-6-10-17(11)13-9-8-12(15-16-13)14(18)19-4-2/h8-9,11H,3-7,10H2,1-2H3
    • InChI Key: XNOOMNZLLGFSFQ-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=C(N=N1)N1CCCCC1CC)=O

Computed Properties

  • Exact Mass: 263.16337692g/mol
  • Monoisotopic Mass: 263.16337692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 55.3Ų

Experimental Properties

  • Density: 1.096±0.06 g/cm3(Predicted)
  • Boiling Point: 449.8±30.0 °C(Predicted)
  • pka: 3.71±0.12(Predicted)

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Additional information on Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate

Ethyl 6-(2-Ethylpiperidin-1-yl)Pyridazine-3-Carboxylate: A Comprehensive Overview

Ethyl 6-(2-Ethylpiperidin-1-yl)Pyridazine-3-Carboxylate, with CAS No. 2098057-72-6, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their potential applications in pharmacology and materials science. The structure of this compound comprises a pyridazine ring system, a piperidine moiety, and an ethyl ester group, making it a versatile molecule with unique chemical properties.

The pyridazine ring, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is known for its stability and reactivity. In Ethyl 6-(2-Ethylpiperidin-1-yl)Pyridazine-3-Carboxylate, the pyridazine ring is substituted at position 3 with a carboxylic acid derivative (ethyl ester) and at position 6 with a piperidine group. The piperidine moiety, a six-membered saturated ring with one nitrogen atom, introduces additional complexity to the molecule. The ethyl group attached to the piperidine nitrogen further enhances the molecule's hydrophobicity and potential bioavailability.

Recent studies have highlighted the importance of pyridazine derivatives in drug design, particularly in the development of anticancer agents. For instance, researchers have reported that certain pyridazine-based compounds exhibit potent antiproliferative activity against various cancer cell lines. Ethyl 6-(2-Ethylpiperidin-1-yl)Pyridazine-3-Carboxylate has been investigated for its ability to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). These findings suggest that this compound could serve as a lead molecule for the development of novel anticancer therapies.

In addition to its pharmacological applications, Ethyl 6-(2-Ethylpiperidin-1-yl)Pyridazine-3-Carboxylate has also been explored for its potential use in materials science. The compound's unique electronic properties make it a candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in synthetic methods have enabled the efficient synthesis of this compound, paving the way for its large-scale production and integration into advanced materials.

From a synthetic standpoint, Ethyl 6-(2-Ethylpiperidin-1-yl)Pyridazine-3-Carboxylate can be synthesized through a variety of routes. One common approach involves the nucleophilic substitution of an appropriate pyridazine derivative with an ethoxycarbonyl group. The introduction of the piperidine moiety typically requires a two-step process: first, the formation of an intermediate amine via reductive amination or other methods; second, its subsequent coupling with the pyridazine derivative under suitable conditions.

The physical properties of Ethyl 6-(2-Ethylpiperidin-1-yl)Pyridazine-3-Carboxylate are also worth noting. The compound is typically a crystalline solid with a melting point in the range of 150–180°C. Its solubility in common organic solvents such as dichloromethane and THF is moderate to high, making it suitable for various analytical techniques like HPLC and NMR spectroscopy.

From an environmental perspective, Ethyl 6-(2-Eth

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